molecular formula C21H30N7O17P3 B1251276 alpha-NADPH

alpha-NADPH

Cat. No. B1251276
M. Wt: 745.4 g/mol
InChI Key: ACFIXJIJDZMPPO-OPDHFMQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-NADPH is a nicotinamide dinucleotide that is NADPH in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration. It is a conjugate acid of an alpha-NADPH(4-).

Scientific Research Applications

NADPH in Cellular Metabolism and Biosynthesis

NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential electron donor across various organisms, driving numerous anabolic reactions, including biosynthesis of cell components and products in biotechnology. The generation and regeneration of NADPH are crucial, as it provides the reducing power necessary for these processes. The oxidative pentose phosphate pathway and the isocitrate dehydrogenase step of the tricarboxylic acid (TCA) cycle are traditionally targeted to increase NADPH availability. However, recent studies highlight the importance of alternative NADPH-generating reactions in prokaryotes. These reactions and their key enzymes are vital for understanding how to enhance NADPH turnover for increased productivity in biotechnological applications (Spaans et al., 2015).

NADPH in Amino Acid Biosynthesis

NADPH plays a pivotal role in the metabolic network, significantly impacting the biochemical reactions and physiological functions of amino acid-producing strains. Manipulating NADPH availability and form is an efficient method to redirect carbon flux towards amino acid biosynthesis in industrial strains. The metabolic mode of NADPH and its relationship with amino acid biosynthesis have been extensively studied, offering detailed strategies for manipulating NADPH availability to enhance the metabolic function of amino acid-producing strains (Jian-zhong Xu et al., 2018).

NADPH in Reductive Biosynthesis and Antioxidant Defense

NADPH is not only crucial for reductive biosynthesis but also for antioxidant defense and redox homeostasis in cells. The oxidative pentose phosphate pathway is a primary source of cytosolic NADPH, with serine-driven one-carbon metabolism also contributing significantly. Folate metabolism, not previously considered a major NADPH producer, plays a crucial role in generating reducing power. Understanding these pathways and their contributions to NADPH generation is vital for developing strategies to modulate cellular redox states and improve resistance to oxidative stress (Fan et al., 2014).

properties

Product Name

alpha-NADPH

Molecular Formula

C21H30N7O17P3

Molecular Weight

745.4 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1

InChI Key

ACFIXJIJDZMPPO-OPDHFMQKSA-N

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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